(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 161813-94-1
VCID: VC11601747
InChI:
SMILES:
Molecular Formula: C8H8O2S
Molecular Weight: 168.2

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

CAS No.: 161813-94-1

Cat. No.: VC11601747

Molecular Formula: C8H8O2S

Molecular Weight: 168.2

Purity: 95

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid - 161813-94-1

Specification

CAS No. 161813-94-1
Molecular Formula C8H8O2S
Molecular Weight 168.2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclopropane ring fused to a thiophene moiety, with carboxylic acid and thiophen-2-yl substituents at the 1- and 2-positions, respectively. The (1R,2R) configuration confers distinct stereoelectronic properties, influencing both its chemical behavior and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈O₂S
Molecular Weight168.2 g/mol
CAS Number161813-94-1
Purity (Typical)≥95%
Melting/Boiling PointsNot reported

The absence of reported melting/boiling points underscores the compound’s stability challenges under thermal conditions, a common trait among strained cyclopropane systems .

Synthesis and Stereochemical Control

Cyclopropanation Strategies

The synthesis of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically employs transition-metal-catalyzed cyclopropanation. A notable method involves iron porphyrin catalysts, such as (+)-D4-(por)FeCl, which enable enantioselective cyclopropanation of alkenes with diazoacetonitrile precursors . This approach achieves up to 97% enantiomeric excess (ee), critical for pharmaceutical applications .

Table 2: Comparative Synthesis Methods

MethodCatalystee (%)Yield (%)Reference
Iron Porphyrin Catalysis(+)-D4-(por)FeCl9785
Cobalt-Mediated CyclopropanationCo(II) Complexes9078
Thermal DecarboxylationNoneN/A65

Purification and Isolation

Post-synthesis purification relies on column chromatography and recrystallization to isolate the desired stereoisomer. The compound’s polarity, influenced by the carboxylic acid group, facilitates separation using silica gel with gradient elution (e.g., hexane/ethyl acetate).

Reactivity and Mechanistic Insights

Decarboxylative Rearrangement

Under thermal conditions (120°C), cyclopropane carboxylic acids undergo decarboxylative ring-opening to form α,β-unsaturated ketones, which subsequently cyclize to 4,5-dihydrofurans . For (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid, this pathway could yield thiophene-fused dihydrofuran derivatives, though experimental validation remains pending .

Cyclopropane Carboxylic AcidΔα,β-Unsaturated Ketone2-Substituted Dihydrofuran\text{Cyclopropane Carboxylic Acid} \xrightarrow{\Delta} \text{α,β-Unsaturated Ketone} \rightarrow \text{2-Substituted Dihydrofuran}

Functionalization Reactions

The carboxylic acid group permits derivatization into amides, esters, or ketones. For example, coupling with amines using EDCI/HOBt yields amide derivatives, expanding utility in drug discovery .

Future Directions and Challenges

Expanding Synthetic Methodologies

Developing photo- or electrocatalytic cyclopropanation methods could improve sustainability and scalability. Recent advances in flow chemistry offer pathways for continuous production .

Biological Profiling

Prioritizing in vitro assays against kinase, protease, and GPCR targets is essential to unlock therapeutic potential. Computational docking studies using the compound’s crystal structure (if resolved) could predict target affinity.

Stability Optimization

Addressing thermal instability via prodrug strategies (e.g., ester prodrugs) may enhance pharmacokinetic profiles .

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